molecular formula C11H9F3O B3024351 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 62620-71-7

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3024351
CAS No.: 62620-71-7
M. Wt: 214.18 g/mol
InChI Key: UHPCUZXSDJQOPS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalenone structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light irradiation facilitates the generation of trifluoromethyl radicals . The reaction conditions often involve the use of ruthenium or iridium-based photoredox catalysts and suitable solvents.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

    Reduction: Formation of trifluoromethyl-substituted alcohols.

    Substitution: Formation of various trifluoromethyl-substituted derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . The trifluoromethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCUZXSDJQOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565337
Record name 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62620-71-7
Record name 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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